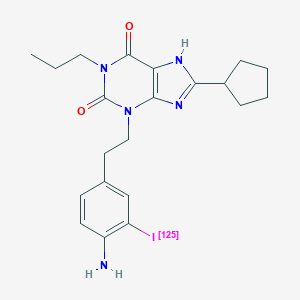

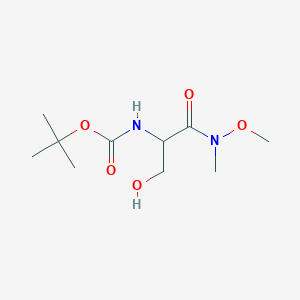

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

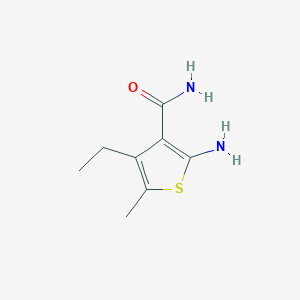

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound that has been explored in various studies for its chemical structure and properties. It is an important intermediate in organic synthesis and has potential applications in various fields due to its unique chemical characteristics.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamates, like the compound , often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture. This process typically uses sodium benzenesulfinate and formic acid, leading to the formation of N-(Boc)-protected nitrones, which are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate and related compounds often features intramolecular hydrogen bonds. These structures are stabilized by such interactions, leading to distinct molecular configurations and characteristics (Bai & Wang, 2014).

Chemical Reactions and Properties

Tert-butyl N-hydroxycarbamates react with organometallics to produce N-(Boc)hydroxylamines, showcasing their reactivity and utility in chemical synthesis. These reactions demonstrate the compound's role as a versatile building block in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Applications De Recherche Scientifique

Chemical Properties and Synthesis

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is utilized as a precursor in the study of foldamers, particularly in aza/α-dipeptide oligomerization. This compound, exhibiting an extended conformation, has been essential in exploring new classes of foldamers, contributing significantly to the understanding of molecular structures and bonding interactions (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

Role in Organic Synthesis

The compound also finds application in organic synthesis. It has been used in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are crucial in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Intermediate in Biotin Synthesis

It is a key intermediate in the natural product Biotin, a water-soluble vitamin that plays an essential role in the metabolic cycle. The compound's synthesis from L-cystine through various steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation highlights its significance in biochemical processes (Qin et al., 2014).

Environmental Applications

Research into the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solutions has identified tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate as a relevant compound in the analysis of organic carbon balance and intermediate detection in environmental treatment processes (Stefan, Mack, & Bolton, 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)